5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid, commonly known as BDP-9066, is a novel compound with potential therapeutic applications.
Wirkmechanismus
BDP-9066 exerts its therapeutic effects through multiple mechanisms of action. In cancer research, BDP-9066 has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammation research, BDP-9066 has been found to inhibit the activity of the transcription factor NF-κB, which regulates the expression of inflammatory cytokines. In neurodegenerative disease research, BDP-9066 has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
BDP-9066 has been found to have several biochemical and physiological effects. In cancer research, BDP-9066 has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, BDP-9066 has been found to reduce the production of inflammatory cytokines and chemokines, and attenuate the development of inflammatory diseases in animal models. In neurodegenerative disease research, BDP-9066 has been found to protect against neuronal cell death, reduce oxidative stress, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BDP-9066 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BDP-9066 has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for BDP-9066 research, including investigating its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms of action of BDP-9066 and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, clinical trials are needed to evaluate the safety and efficacy of BDP-9066 in humans.
Synthesemethoden
BDP-9066 is synthesized through a multi-step process starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form the final product, BDP-9066.
Wissenschaftliche Forschungsanwendungen
BDP-9066 has been found to have potential therapeutic applications in several areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, BDP-9066 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation research, BDP-9066 has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, BDP-9066 has been found to protect against neuronal cell death and reduce oxidative stress.
Eigenschaften
IUPAC Name |
5-[2-(1,3-benzodioxole-5-carbonyl)hydrazinyl]-3,3-dimethyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-15(2,7-13(19)20)6-12(18)16-17-14(21)9-3-4-10-11(5-9)23-8-22-10/h3-5H,6-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZMOIVXRYIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NNC(=O)C1=CC2=C(C=C1)OCO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.